

molecular weight of (5-Cyclopropylisoxazol-3-yl)methanol.

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Compound of Interest

Compound Name: (5-Cyclopropylisoxazol-3-yl)methanol

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An In-Depth Technical Guide to the Molecular Properties and Significance of **(5-Cyclopropylisoxazol-3-yl)methanol**

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Cyclopropylisoxazol-3-yl)methanol is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive analysis of its core molecular properties, focusing on the determination and relevance of its molecular weight. Beyond this fundamental characteristic, this document delves into its physicochemical properties, outlines a validated methodology for its synthesis and characterization, and explores its strategic importance as a scaffold in the development of novel therapeutics. By synthesizing data from chemical suppliers and the scientific literature, this guide serves as an essential resource for researchers leveraging this compound in their work.

Introduction: The Strategic Value of Hybrid Scaffolds

In the landscape of modern drug discovery, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. **(5-Cyclopropylisoxazol-3-yl)methanol**

exemplifies this approach, integrating two high-value chemical features: the isoxazole ring and the cyclopropyl group.

- The Isoxazole Core: The isoxazole ring is a five-membered heterocycle that is a bioisostere for various functional groups, capable of participating in hydrogen bonding and other non-covalent interactions. Its inclusion in molecular design can enhance physicochemical properties and biological activity, with applications spanning anticancer, anti-inflammatory, and antimicrobial agents.[1][2]
- The Cyclopropyl Moiety: The cyclopropyl group is the smallest possible carbocycle. Despite its simplicity, it confers profound effects on a molecule's pharmacological profile. It can increase metabolic stability by protecting adjacent positions from enzymatic degradation, enhance binding potency by introducing conformational constraints, and improve solubility.[3]

The convergence of these two motifs in **(5-Cyclopropylisoxazol-3-yl)methanol** creates a versatile building block, enabling the exploration of novel chemical space for a variety of biological targets. This guide provides the foundational data necessary for its effective application.

Core Molecular Properties and Weight Determination

The molecular weight is a critical parameter for any chemical compound, essential for stoichiometric calculations in synthesis, preparation of solutions of known concentration, and interpretation of mass spectrometry data.

The molecular formula for **(5-Cyclopropylisoxazol-3-yl)methanol** is C₇H₉NO₂.[4][5] The molecular weight is calculated by summing the atomic weights of all constituent atoms based on their natural isotopic abundance.

- Carbon (C): $7 \times 12.011 \text{ u} = 84.077 \text{ u}$
- Hydrogen (H): $9 \times 1.008 \text{ u} = 9.072 \text{ u}$
- Nitrogen (N): $1 \times 14.007 \text{ u} = 14.007 \text{ u}$
- Oxygen (O): $2 \times 15.999 \text{ u} = 31.998 \text{ u}$

- Total Molecular Weight: 139.154 u (g/mol)

For high-resolution mass spectrometry (HRMS), the monoisotopic mass, which is calculated using the mass of the most abundant isotope of each element (^{12}C , ^1H , ^{14}N , ^{16}O), is the more relevant value.

A summary of the core identification and molecular weight data is presented in Table 1.

Table 1: Molecular Identity and Weight

Parameter	Value	Source
IUPAC Name	(5-Cyclopropylisoxazol-3-yl)methanol	N/A
Synonyms	5-Cyclopropylisoxazole-3-methanol; (5-Cyclopropyl-1,2-oxazol-3-yl)methanol	[5]
CAS Number	1060817-48-2	[4][6][7]
Molecular Formula	$\text{C}_7\text{H}_9\text{NO}_2$	[4][5]
Molecular Weight	139.15 g/mol	[4][5][7]
Monoisotopic Mass	139.06332 Da	[8]
InChI Key	NUYRQGMZXHHVQB-UHFFFAOYSA-N	[4]

| SMILES | OCC1=NOC(C2CC2)=C1 |[4][7] |

Caption: 2D structure of **(5-Cyclopropylisoxazol-3-yl)methanol**.

Physicochemical and Safety Data

Understanding the physicochemical properties and handling requirements is paramount for laboratory use. This compound is typically supplied as a liquid.[4][5]

Table 2: Physicochemical and Safety Properties

Property	Value	Source
Physical Form	Liquid	[4] [5]
Hazard Pictograms	GHS06 (Skull and Crossbones)	[4]
Signal Word	Danger	[4]
Hazard Statements	H301: Toxic if swallowed	[4] [5]
Precautionary Codes	P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor	[4] [5]
Hazard Class	Acute Toxicity 3 (Oral)	[4]

| Storage Class | 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds |[\[4\]](#) |

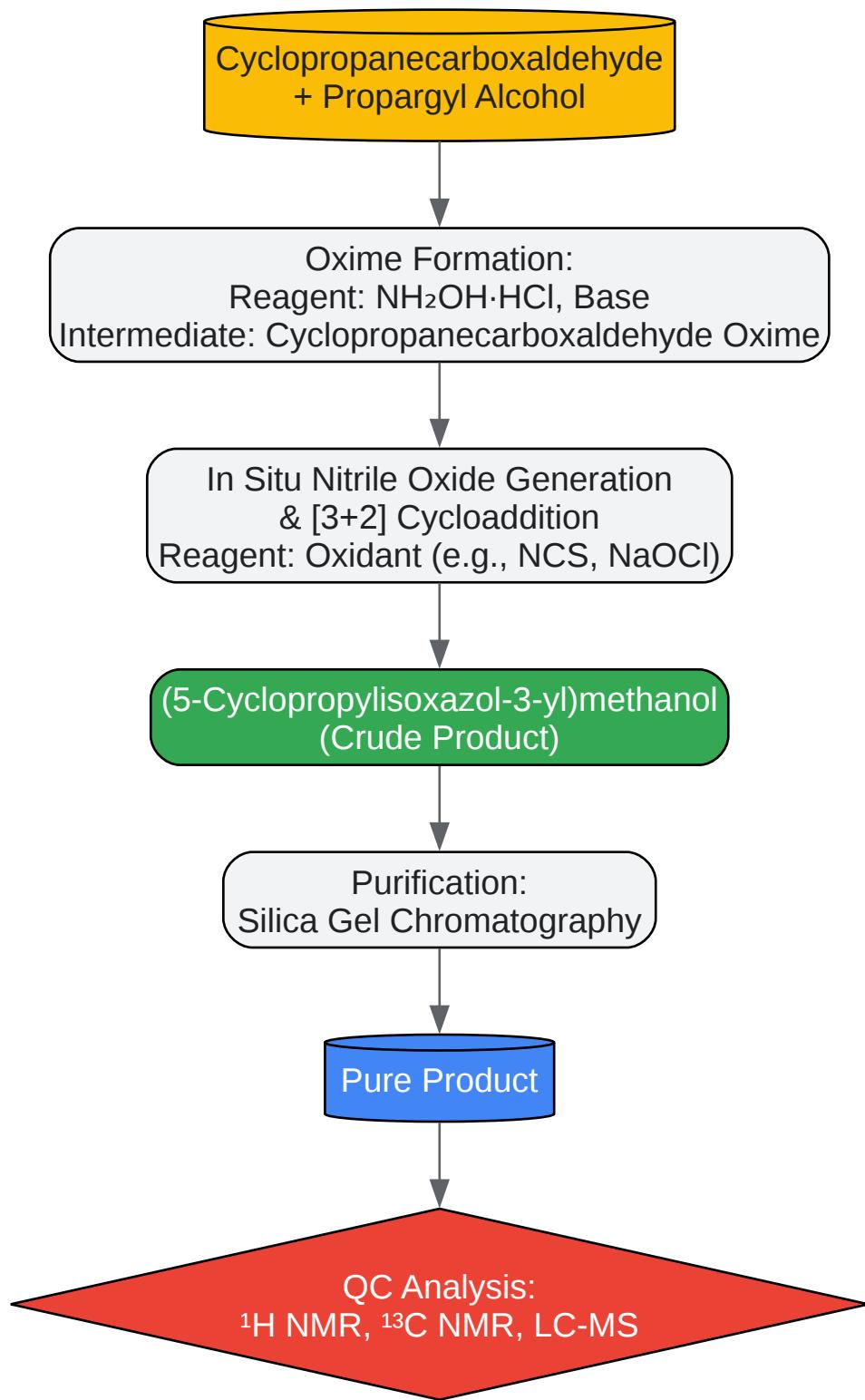
Proposed Synthesis and Analytical Validation

While commercial suppliers provide direct access to **(5-Cyclopropylisoxazol-3-yl)methanol**, understanding its synthesis is crucial for derivatization and novel analogue development. A plausible and widely adopted method for constructing the isoxazole ring is the [3+2] cycloaddition of a nitrile oxide with an alkyne.[\[1\]](#)[\[2\]](#)

Conceptual Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from cyclopropanecarboxaldehyde.

- Oxime Formation: The aldehyde is converted to cyclopropanecarboxaldehyde oxime using hydroxylamine.
- [3+2] Cycloaddition: The oxime is subsequently oxidized in situ to generate a nitrile oxide intermediate. This highly reactive species immediately undergoes a cycloaddition reaction with propargyl alcohol (an alkyne) to form the desired 5-substituted isoxazole ring system.



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Caption: Proposed workflow for synthesis and validation.

Protocol 1: Synthesis via [3+2] Cycloaddition

Causality: This protocol is designed for efficiency. Generating the nitrile oxide *in situ* avoids the isolation of a potentially unstable intermediate. The choice of solvent and base is critical for managing reactivity and ensuring high yield.

- Oxime Formation: Dissolve cyclopropanecarboxaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in a suitable solvent system like ethanol/water. Add a base such as sodium acetate (1.5 eq) and stir at room temperature for 2-4 hours until TLC/LC-MS analysis confirms the consumption of the starting aldehyde.
- Reaction Setup: To the crude oxime solution, add propargyl alcohol (1.2 eq).
- Cycloaddition: Slowly add an aqueous solution of an oxidant, such as sodium hypochlorite (NaOCl), to the stirring reaction mixture while maintaining the temperature below 30°C with an ice bath. The oxidant converts the oxime to the nitrile oxide, which is immediately trapped by the propargyl alcohol.
- Work-up: After the reaction is complete (monitored by TLC/LC-MS), quench the reaction with sodium sulfite solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure **(5-Cyclopropylisoxazol-3-yl)methanol**.

Protocol 2: Analytical Validation (Self-Validating System)

Trustworthiness: Each analytical step provides orthogonal confirmation of the product's identity and purity, creating a self-validating system. The expected chemical shifts and mass-to-charge ratio are derived from the known structure.

- Mass Spectrometry (MS):
 - Method: Electrospray Ionization (ESI) in positive mode.
 - Expected Result: A prominent ion peak at $m/z = 140.07 [M+H]^+$, corresponding to the protonated molecule. This confirms the molecular weight.

- ¹H NMR Spectroscopy:
 - Method: Record spectrum in CDCl₃ at 400 MHz.
 - Expected Signals:
 - A multiplet for the cyclopropyl protons (~0.8-1.2 ppm).
 - A singlet for the isoxazole ring proton (~6.0-6.5 ppm).
 - A singlet or doublet for the methylene protons (-CH₂OH) (~4.7 ppm).
 - A broad singlet for the hydroxyl proton (-OH), which may be exchangeable with D₂O.
- ¹³C NMR Spectroscopy:
 - Method: Record spectrum in CDCl₃ at 100 MHz.
 - Expected Signals: Distinct signals for the cyclopropyl carbons, the isoxazole ring carbons, and the methylene carbon, confirming the carbon backbone.
- Purity Analysis (HPLC):
 - Method: Reverse-phase HPLC with a C18 column and a water/acetonitrile gradient system.
 - Expected Result: A single major peak, indicating >95% purity.

Applications and Significance in Drug Discovery

The title compound is not merely a chemical curiosity; it is a strategic fragment for building more complex molecules with therapeutic potential. Its utility has been demonstrated in the development of agonists for the farnesoid X receptor (FXR), a nuclear receptor involved in metabolic regulation.^[9] The discovery of LY2562175, a potent FXR agonist for treating dyslipidemia, highlights the value of the 5-cyclopropyl-isoxazole scaffold.^[9] In this context, the (isoxazol-3-yl)methanol portion serves as a key linker, allowing for the connection of the core scaffold to other pharmacophoric elements.

Researchers in drug development can use this molecule to:

- **Synthesize Libraries:** Create a diverse library of compounds for high-throughput screening by reacting the primary alcohol with various acids, isocyanates, or alkyl halides.
- **Introduce Favorable Properties:** Leverage the cyclopropyl group to block metabolic soft spots or to conformationally lock a flexible side chain, potentially increasing target affinity.
- **Explore Bioisosteric Replacements:** Use the isoxazole ring as a replacement for other five-membered heterocycles or even phenyl rings to modulate electronics, solubility, and target interactions.

Conclusion

(5-Cyclopropylisoxazol-3-yl)methanol, with a definitive molecular weight of 139.15 g/mol, is a well-characterized and valuable building block for chemical and pharmaceutical research. Its unique combination of a stable, interaction-capable isoxazole ring and a pharmacokinetically advantageous cyclopropyl group makes it a powerful tool for the design of next-generation therapeutics. The protocols and data presented in this guide offer a robust framework for scientists to confidently procure, synthesize, validate, and strategically deploy this compound in their research endeavors.

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